1,3-Dihydroxypropyl stearate
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Overview
Description
Preparation Methods
1,3-Dihydroxypropyl stearate can be synthesized through several methods:
Glycerolysis Reaction: This is the most common industrial method, where triglycerides (from either vegetable or animal fats) react with glycerol in the presence of a catalyst.
Direct Esterification: This involves the direct esterification of stearic acid with glycerol under acidic conditions.
Enzymatic Synthesis: Using lipase as a catalyst, this method allows for the esterification of stearic acid with glycerol at lower temperatures, which can be more energy-efficient and environmentally friendly.
Chemical Reactions Analysis
1,3-Dihydroxypropyl stearate undergoes various chemical reactions:
Oxidation: It can be oxidized to form stearic acid and glycerol.
Hydrolysis: In the presence of water and an acid or base catalyst, it can hydrolyze back into stearic acid and glycerol.
Esterification: It can react with other fatty acids to form different monoglycerides.
Scientific Research Applications
1,3-Dihydroxypropyl stearate has a wide range of applications in scientific research:
Chemistry: It is used as an emulsifier and stabilizer in various chemical formulations.
Biology: It is used in the preparation of lipid-based drug delivery systems.
Medicine: It is used as a controlled-release agent in pharmaceuticals.
Industry: It is used as an antistatic and antifogging agent in plastics.
Mechanism of Action
The mechanism of action of 1,3-Dihydroxypropyl stearate involves its ability to reduce surface tension and stabilize emulsions. It interacts with both hydrophilic and hydrophobic molecules, allowing it to form stable emulsions in various formulations . In biological systems, it can enhance the bioavailability of lipid-soluble drugs by forming micelles that facilitate drug absorption .
Comparison with Similar Compounds
1,3-Dihydroxypropyl stearate is similar to other monoglycerides such as:
1,2-Dihydroxypropyl stearate: Another isomer of glyceryl monostearate with similar emulsifying properties.
Glyceryl monolaurate: A monoglyceride with a shorter fatty acid chain, used for its antimicrobial properties.
Glyceryl monooleate: A monoglyceride with an unsaturated fatty acid chain, used as an emulsifier and surfactant.
This compound is unique due to its balance of hydrophilic and hydrophobic properties, making it highly effective as an emulsifier and stabilizer in a wide range of applications .
Properties
Molecular Formula |
C21H42O4 |
---|---|
Molecular Weight |
358.6 g/mol |
IUPAC Name |
1,3-dihydroxypropyl octadecanoate |
InChI |
InChI=1S/C21H42O4/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-20(23)25-21(24)18-19-22/h21-22,24H,2-19H2,1H3 |
InChI Key |
WUMIUYUMTVOKEH-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCCCCCC(=O)OC(CCO)O |
Origin of Product |
United States |
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